REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][CH2:6]Br.[CH3:11][NH2:12]>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][CH2:6][CH2:11][NH2:12]
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Name
|
|
Quantity
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2.22 g
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Type
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reactant
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Smiles
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CC=1C=C(CCBr)C=CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by 421 chromatography on silica
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Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(CCCN)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |